Dimethyl 4-methyl-5-nitrophthalate
Description
Properties
CAS No. |
167992-81-6 |
|---|---|
Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
dimethyl 4-methyl-5-nitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H11NO6/c1-6-4-7(10(13)17-2)8(11(14)18-3)5-9(6)12(15)16/h4-5H,1-3H3 |
InChI Key |
PMOYSVOHQOQZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Dimethyl 4-methyl-5-nitrophthalate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of radiopaque agents for medical imaging.
The synthesis of this compound typically involves nitration processes that require careful control to minimize by-products. The purity of the final product is crucial for its application in pharmaceuticals.
Synthesis Process
A common method for synthesizing this compound involves the esterification of 5-nitro-isophthalic acid with methanol in the presence of a strong acid catalyst. This process can yield high-purity products suitable for pharmaceutical applications .
Material Science Applications
In addition to its pharmaceutical uses, this compound is explored in material science, particularly in developing polymers and coatings.
Polymer Development
The compound can be utilized as a plasticizer in polymer formulations, enhancing flexibility and durability. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .
Table 2: Properties of Polymers Containing this compound
| Polymer Type | Enhancement Type |
|---|---|
| PVC | Increased flexibility |
| Polyurethane | Improved thermal stability |
| Epoxy Resins | Enhanced adhesion |
Case Study: Antimicrobial Efficacy
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial activity against various bacterial strains. A study published in a peer-reviewed journal highlighted the correlation between structural modifications and enhanced biological activity.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that derivatives of this compound possess selective toxicity towards cancer cell lines. The findings suggest potential applications in cancer therapeutics, with IC50 values indicating effectiveness at low concentrations.
Chemical Reactions Analysis
Hydrolysis
Dimethyl 4-methyl-5-nitrophthalate can undergo hydrolysis under acidic or basic conditions to regenerate the parent acid, 4-methyl-5-nitrophthalic acid.
Hydrolysis Reaction:
Nucleophilic Substitution
The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Dimerization
Similar compounds, like dimethyl-4-methyl-5-nitro phthalate, can undergo dimerization through oxidative C—C bond formation, leading to complex structures like 1,2-bis(2-nitro-4,5-dimethyl phthalate)ethane or its ethene analogs .
Analytical Techniques
The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques help identify the functional groups and structural integrity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide
- Structure : Features a pyridine ring with a nitro group at the 4-position and a fluorine atom at the 2-position, linked via an ether bond to an N-methylpicolinamide group.
- Synthesis: Synthesized by refluxing 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol in chlorobenzene for 30 hours, followed by recrystallization with ethanol .
- Comparison: Unlike dimethyl 4-methyl-5-nitrophthalate, this compound lacks ester groups but shares nitro and aromatic substitution patterns. The fluorine atom enhances electrophilic reactivity, while the ester groups in the target compound improve solubility in non-polar solvents.
Compound 2: 1-Nitronaphthalene
- Structure : A naphthalene derivative with a nitro group at the 1-position.
- Properties: Known for its high thermal stability and use in industrial applications (e.g., dyes, explosives). The nitro group in 1-nitronaphthalene increases its oxidative sensitivity compared to this compound, which is stabilized by ester groups .
Compound 3: N,N-Diethylanilinium 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate
- Structure : A complex heterocyclic compound with nitro and chloro substituents.
- Synthesis : Utilizes advanced crystallization techniques and software (e.g., Bruker APEX2) for structural analysis, highlighting the importance of nitro groups in stabilizing crystal lattices .
- Comparison : The presence of multiple nitro groups in this compound increases its polarity and hydrogen-bonding capacity compared to this compound.
Physicochemical Properties
| Property | This compound | 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide | 1-Nitronaphthalene |
|---|---|---|---|
| Functional Groups | Ester, nitro, methyl | Nitro, fluoro, amide | Nitro |
| Solubility | Moderate in polar aprotic solvents | Low in water; soluble in chlorobenzene | Insoluble in water |
| Reactivity | Electrophilic substitution | Nucleophilic aromatic substitution | Oxidative degradation |
| Thermal Stability | High (ester stabilization) | Moderate | Low (prone to decomposition) |
| Applications | Organic synthesis intermediate | Pharmaceutical intermediate | Industrial chemicals |
Q & A
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for this compound synthesis?
- Implement AI for real-time adjustment of reaction parameters (e.g., flow rates in microreactors). Train neural networks on historical yield data to predict optimal conditions. Validate simulations with bench-scale experiments to ensure scalability .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
